2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10868446
InChI: InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20)
SMILES: C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C15H13ClN2O2S
Molecular Weight: 320.8 g/mol

2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC10868446

Molecular Formula: C15H13ClN2O2S

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.8 g/mol
IUPAC Name 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C15H13ClN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20)
Standard InChI Key PVBDFIKTSBQFOY-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl

Introduction

Synthesis

The synthesis of compounds like 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives typically involves multi-step reactions. Below is an outline of the general synthetic strategy:

  • Preparation of Chlorobenzoyl Derivatives:

    • React 2-chlorobenzoyl chloride with an appropriate amine under basic conditions to form the chlorobenzoylamide intermediate .

  • Cyclization Reaction:

    • Introduce the thiophene ring by cyclizing precursor molecules such as mercaptoacetates or related sulfur-containing compounds in the presence of a base or catalyst .

  • Functionalization:

    • Functional groups like carboxyl or amide are introduced via reactions with carboxylic acids, acid chlorides, or esters.

This general approach ensures the formation of the desired heterocyclic structure while preserving functional group integrity.

Applications and Potential Uses

Pharmaceutical Applications:

  • Compounds containing thiophene and carboxamide groups are known for their bioactivity, including anti-inflammatory, antibacterial, and anticancer properties .

  • The chlorine substituent on the benzoyl group may enhance lipophilicity and binding affinity to biological targets.

Material Science:

  • Heterocyclic compounds like this one are often explored for electronic applications due to their conjugated systems and sulfur atoms, which improve electron mobility.

Biological Activity Studies:

  • Similar thiophene-carboxamide derivatives have shown activity against bacterial strains such as E. coli and S. aureus, possibly due to their ability to disrupt bacterial membranes or inhibit enzymes .

  • Molecular docking studies suggest these compounds could act as enzyme inhibitors or receptor antagonists in drug discovery programs .

Research Findings

Recent studies have highlighted several key properties of thiophene-based compounds:

  • Antibacterial Activity:

    • Derivatives with similar structures showed enhanced activity when functionalized with electron-donating groups on the aromatic ring .

  • Structural Stability:

    • The compound's rigid heterocyclic framework contributes to its thermal stability, making it suitable for high-temperature applications in materials science .

  • Hydrogen Bonding:

    • The amide group allows for intermolecular hydrogen bonding, which is critical for forming stable crystal structures in solid-state applications .

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